molecular formula C23H26N4O2 B2984934 N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide CAS No. 1286705-95-0

N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide

Cat. No.: B2984934
CAS No.: 1286705-95-0
M. Wt: 390.487
InChI Key: CXISTTLOFXCJTC-UHFFFAOYSA-N
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Description

N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives, revealing their capability to form coordination complexes with Co(II) and Cu(II) ions. These complexes were characterized by various spectroscopic methods and single crystal X-ray crystallography. The study also highlighted their significant antioxidant activity, suggesting potential applications in developing antioxidant agents (Chkirate et al., 2019).

Pharmacological Characterizations

  • Research by Colestock et al. (2018) on new psychoactive substances (NPS), including a morpholine analogue of 3-MeO-PCP, provided insights into their pharmacological profiles. This study emphasized analytical and pharmacological characterizations, particularly focusing on receptor affinity, which could inform further investigations into therapeutic applications (Colestock et al., 2018).

Structural Analyses and Biological Evaluations

  • A study on paracetamol derivatives by Raj (2020) demonstrated the synthesis of novel compounds through a multi-component reaction. These derivatives were evaluated for their DNA and protein-binding interactions, offering insights into their potential for targeted drug design and therapeutic applications (Raj, 2020).

Drug Development and Antitumor Activities

  • Faheem (2018) conducted computational and pharmacological evaluations of heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives. This research focused on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their potential as drug candidates (Faheem, 2018).

Properties

IUPAC Name

N-methyl-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-18-8-10-19(11-9-18)21-16-27(24-23(21)26-12-14-29-15-13-26)17-22(28)25(2)20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISTTLOFXCJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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